molecular formula C21H30O3 B10861317 Atg4B-IN-2

Atg4B-IN-2

Cat. No.: B10861317
M. Wt: 330.5 g/mol
InChI Key: XEPLKXYXNJMMCI-WUKNDPDISA-N
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Description

Atg4B-IN-2 is a potent inhibitor of the autophagy-related cysteine protease enzyme ATG4B. This compound has garnered significant attention due to its ability to modulate autophagy, a cellular degradation process essential for maintaining cellular homeostasis. By inhibiting ATG4B, this compound can potentially regulate autophagy-related pathways, making it a promising candidate for therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atg4B-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:

    Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.

    Final Coupling Reaction: The final step involves coupling the intermediates under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: Atg4B-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound, leading to the formation of analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives and analogs of this compound, each with potentially unique biological activities .

Scientific Research Applications

Atg4B-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Atg4B-IN-2 exerts its effects by inhibiting the activity of the cysteine protease enzyme ATG4B. This enzyme is crucial for the processing of autophagy-related proteins, such as microtubule-associated protein 1 light chain 3 (LC3). By inhibiting ATG4B, this compound prevents the cleavage and lipidation of LC3, thereby disrupting the formation and maturation of autophagosomes. This inhibition of autophagy can lead to the accumulation of damaged cellular components and ultimately induce cell death, particularly in cancer cells .

Comparison with Similar Compounds

    Ebselen: Another ATG4B inhibitor with potent activity and a well-defined mechanism of action.

    Azalomycin F4a: A natural product inhibitor of ATG4B with promising anticancer properties.

Comparison:

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(E)-4-oxo-4-(4-undecylphenyl)but-2-enoic acid

InChI

InChI=1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)20(22)16-17-21(23)24/h12-17H,2-11H2,1H3,(H,23,24)/b17-16+

InChI Key

XEPLKXYXNJMMCI-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O

Origin of Product

United States

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